Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Description
This compound is a boronic ester derivative featuring a cyclopropyl group attached to a benzyl scaffold substituted with a pinacol-protected boronic acid moiety. The carbamic acid functionality is protected as a tert-butyl ester, enhancing stability during synthetic processes. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl bond formation . The compound is typically synthesized via alkylation or coupling reactions, as evidenced by protocols involving bromobenzyl intermediates and pinacol boronate exchange .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23(17-12-13-17)14-15-8-10-16(11-9-15)22-26-20(4,5)21(6,7)27-22/h8-11,17H,12-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQKIWNJIAYBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H28BNO3
- Molar Mass : 329.24 g/mol
Research indicates that this compound may interact with various biological pathways:
- Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos. It may also repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm .
- Cell Cycle Modulation : The compound appears to influence cell cycle regulation by repressing CDKN1A, which is crucial for normal cell cycle checkpoints .
- Inflammatory Response : It targets transcription factors involved in inflammation, suppressing NF-kappa-B activation while activating AP-1 .
Anticancer Potential
Studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance:
- In Vitro Studies : In cell line assays, derivatives showed significant inhibition of cancer cell proliferation through apoptosis induction.
- Mechanistic Insights : The compound’s ability to modulate gene expression linked to tumor growth inhibition has been documented .
Immunomodulatory Effects
The compound has demonstrated immunomodulatory effects by interacting with dendritic cells (DCs), leading to down-regulation of T-lymphocyte proliferation. This suggests potential applications in autoimmune diseases and transplant rejection scenarios .
Case Studies and Research Findings
A selection of case studies highlights the compound's biological activity:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Gene Regulation | Showed modulation of p53 and c-myc expression in treated cells compared to controls. |
| Study 3 | Immunomodulation | Found that treatment with the compound reduced T-cell activation markers in vitro. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Linker Flexibility : The benzyl linker in the target compound contrasts with sulfonyl propyl () or pyrrole () linkers, impacting steric accessibility in cross-couplings.
- Carbamate Protection : The tert-butyl group is ubiquitous in analogs (e.g., ), ensuring amine stability, whereas methyl or benzyl carbamates () alter solubility and deprotection kinetics.
- Heterocyclic vs. Aromatic Cores : Pyrimidine () and pyrrole () analogs demonstrate the versatility of boronic esters in diversifying pharmacophores.
Reactivity and Functional Group Compatibility
The pinacol boronate group enables efficient Suzuki-Miyaura couplings with aryl halides or triflates. For example, highlights a Suzuki reaction with a pyrazole boronate to yield biaryl therapeutics. The tert-butyl carbamate remains inert under coupling conditions but is cleavable via acidolysis (e.g., TFA), as seen in ’s post-coupling deprotection steps.
Table 2: Reaction Performance Comparison
*Estimated from analogous reactions.
Notable Trends:
Physicochemical and Stability Profiles
- Boronate Stability : Pinacol esters are hydrolytically stable under neutral conditions but susceptible to oxidative or acidic cleavage. The tert-butyl carbamate further enhances stability, as seen in purity data (>95% in ).
- Solubility : The cyclopropyl-benzyl scaffold increases hydrophobicity compared to piperidine or morpholine-containing analogs ().
- Hazard Profile : Compounds with propyl linkers () exhibit milder hazards (H315/H319) versus brominated precursors (e.g., H335 in ).
Preparation Methods
Overview
Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a chemical compound with applications in organic synthesis and medicinal chemistry, featuring a tert-butyl carbamate group, a cyclopropyl ring, and a boronic ester moiety. Other names include tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate and 4-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID PINACOL ESTER.
Preparation Methods
The synthesis of Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. A common method starts with the preparation of the boronic ester intermediate, which is then coupled with a cyclopropyl-containing precursor under specific conditions, often using palladium catalysts and bases like potassium carbonate in an inert atmosphere to facilitate the coupling reaction.
Chemical Reactions Analysis
Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo several types of chemical reactions:
- Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic ester moiety.
Reaction Conditions
Key reagents and conditions include:
- Palladium Catalysts are commonly used in Suzuki-Miyaura coupling reactions.
- Bases, such as potassium carbonate, are used to deprotonate intermediates and facilitate reactions.
- Oxidizing Agents, such as hydrogen peroxide, may be used for oxidation reactions.
Industrial Production Methods
Industrial production likely involves similar synthetic routes optimized for yield and purity on a larger scale. Automated systems for precise control of reaction parameters, high-throughput screening, and continuous flow reactors enhance the efficiency and scalability of the production process.
Application in Suzuki-Miyaura Coupling
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used in Suzuki-Miyaura coupling reactions to yield various products.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| (S)-4-(l-acetyl-6-bromo-2-methyl-l,2,3,4-tetrahydroquinolin-5-yloxy)benzamide | l-Cyclopropyl-4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-lH-pyrazole | dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 | potassium carbonate; In 1,4-dioxane; water; at 100℃ | 40% |
| l-[(2S)-6-bromo-2-methyl-5-[(4-methylpyridin-2-yl)oxy]-l, 2,3,4- tetrahydroquinolin-l-yl]ethan-l-one | 1 -cyclopropyl-4-(tetramethyl-l ,3,2-dioxaborolan-2-yl)-lH-pyrazole | $$1,1 '- bis(diphenylphosphino)ferrocene]dichloropalladium(II) | potassium carbonate, and water, inert atmosphere, 100 °C | 53% |
Scientific Research Applications
Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is used in scientific research for the following applications:
- As a building block in organic synthesis, particularly in forming complex molecules through coupling reactions.
- In biology for the development of biologically active compounds.
- In medicine for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
- In industry for the production of advanced materials and fine chemicals.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduction of the cyclopropylamine group via nucleophilic substitution or reductive amination.
- Step 2 : Installation of the boronic ester (dioxaborolane) moiety through Miyaura borylation, often using Pd catalysts and pinacol borane .
- Step 3 : Protection of the amine group with a tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate .
- Purification : Chromatography or crystallization is critical for achieving >95% purity .
Key Optimization Parameters :
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR: Tert-butyl group (δ ~1.4 ppm, singlet), dioxaborolane methyl protons (δ ~1.3 ppm, singlet), and aromatic protons (δ ~7.2–7.5 ppm) .
- ¹¹B NMR: Signal at δ ~30 ppm confirms boronic ester integrity .
Advanced Research Questions
Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what mechanistic insights are critical for optimizing yields?
The boronic ester enables Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl/vinyl halides. Key considerations:
- Mechanism : Transmetallation between Pd⁰ and the boronic ester, followed by reductive elimination .
- Common Challenges :
- Protodeboronation in aqueous/base conditions.
- Steric hindrance from the tert-butyl group reduces coupling efficiency with bulky partners.
- Solutions :
| Issue | Mitigation Strategy |
|---|---|
| Low Yield | Use PdCl₂(dppf) with K₂CO₃ in degassed solvents |
| Side Reactions | Maintain inert atmosphere (N₂/Ar) to prevent oxidation |
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer efficacy) across studies?
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., deprotected amines) can skew bioassays. Validate purity via HPLC before testing .
- Assay Conditions :
| Factor | Impact | Example |
|---|---|---|
| Cell Line | Varying receptor expression | MDA-MB-231 vs. HeLa IC₅₀ differences |
| Solubility | Use DMSO ≤0.1% to avoid cytotoxicity |
- Structural Analogues : Compare with cyclobutyl or piperazine derivatives to isolate the role of the cyclopropyl group .
Q. What strategies enhance the compound’s stability during storage and in physiological conditions?
- Storage : -20°C under argon, sealed with desiccants to prevent hydrolysis of the boronic ester .
- In Vitro Stability :
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer | 24–48 hrs | Hydrolysis of boronic ester |
| Serum-containing media | <12 hrs | Esterase-mediated cleavage |
- Stabilization : Co-administration with protease inhibitors (e.g., PMSF) extends activity in cell assays .
Methodological Best Practices
Q. How can researchers design experiments to probe the tert-butyl carbamate’s role in drug delivery systems?
- Comparative Studies : Synthesize analogues with alternative protecting groups (e.g., Fmoc) to assess release kinetics .
- Controlled Deprotection : Use TFA in DCM (1:1 v/v) to remove the Boc group and monitor payload release via LC-MS .
- Table: Release Efficiency
| Protecting Group | Release Rate (t₁/₂) | Solubility (Log P) |
|---|---|---|
| Boc | 2 hrs (pH 5.0) | 2.53 |
| Fmoc | 6 hrs (pH 5.0) | 3.10 |
Data Contradiction Analysis
Q. Why might catalytic activity vary significantly between small-scale and industrial syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
